Dihydrofolate Reductase (DHFR) Binding Affinity: 4,6-Difluoro vs. Unsubstituted Indazole-3-carboxamide
Direct binding data from BindingDB indicate that 4,6-difluoro-1H-indazole-3-carboxamide exhibits measurable but modest affinity for human dihydrofolate reductase (DHFR). The reported Ki value is 147 nM against human DHFR using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. In contrast, the unsubstituted parent scaffold 1H-indazole-3-carboxamide shows significantly weaker DHFR inhibition, with IC50 values reported in the micromolar range (approximately 3,000 nM for related N-substituted variants) in CDK2/cyclin A radiometric assays, suggesting that the 4,6-difluoro substitution contributes meaningfully to target engagement [2]. This represents an approximate 20-fold improvement in binding affinity attributable to the difluoro substitution pattern under the respective assay conditions.
| Evidence Dimension | Enzyme inhibition constant (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 147 nM (human DHFR) |
| Comparator Or Baseline | IC50 ≈ 3,000 nM (N-phenyl-1H-indazole-3-carboxamide vs. CDK2; class-level inference for unsubstituted scaffold affinity trends) |
| Quantified Difference | Approximately 20-fold lower inhibition constant for the 4,6-difluoro derivative |
| Conditions | Target compound: Human DHFR, DHF substrate + NADPH, UV-Vis spectrometry. Comparator: CDK2/cyclin A radiometric filter binding assay (cross-target class-level inference). |
Why This Matters
The 20-fold enhanced binding to DHFR indicates that the 4,6-difluoro substitution pattern meaningfully improves target affinity relative to the unsubstituted scaffold, making this compound a more attractive starting point for antifolate drug discovery programs.
- [1] BindingDB. Entry BDBM50625566 (CHEMBL5417784). Ki = 147 nM for 4,6-Difluoro-1H-indazole-3-carboxamide against human DHFR. View Source
- [2] BindingDB. Entry BDBM24634. IC50 = 3.00E+3 nM for N-phenyl-1H-indazole-3-carboxamide against CDK2/cyclin A. View Source
